furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone
Description
Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a heterocyclic compound featuring a central piperazine scaffold substituted with a furan-2-carbonyl group and a cyclohexyl-tetrazole moiety. This structure combines aromatic (furan), aliphatic (cyclohexyl), and nitrogen-rich (tetrazole, piperazine) components, making it a candidate for diverse biological interactions, such as receptor modulation or enzyme inhibition.
Properties
Molecular Formula |
C17H22N6O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
furan-2-yl-[4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22N6O3/c24-15(14-5-4-12-26-14)21-8-10-22(11-9-21)16(25)17(6-2-1-3-7-17)23-13-18-19-20-23/h4-5,12-13H,1-3,6-11H2 |
InChI Key |
ROPDOPKVEXIGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the tetrazole ring is often formed via the cycloaddition of azides with nitriles. The piperazine ring is usually synthesized through the reaction of diethylenetriamine with ethylene oxide.
The final step involves the coupling of these ring systems. This can be achieved through a series of condensation reactions, often using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s core structure shares similarities with several piperazine-based derivatives:
| Compound Name | Key Structural Differences | Biological Relevance |
|---|---|---|
| (1,1-Dioxidobenzo[b]thiophen-4-yl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone (HT-2) | Replaces cyclohexyl-tetrazole with a benzo[b]thiophene-1,1-dioxide group. | Inhibits viral release by inducing BST2/Tetherin, a host restriction factor . |
| Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone | Substitutes cyclohexyl-tetrazole with a thienopyrimidine ring. | Acts as a GPR55 receptor antagonist, with selectivity over cannabinoid receptors . |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Replaces cyclohexyl-tetrazole with a 4-aminophenyl group. | Intermediate in anti-prion and anti-cholinesterase agents; synthesized via nitro reduction . |
| 4-(Pyridin-2-yl)piperazin-1-ylmethanone | Substitutes cyclohexyl-tetrazole with a pyridine ring. | Exhibits moderate logP (1.82) and polar surface area (37.2 Ų), suggesting CNS permeability . |
Key Observations :
- The cyclohexyl-tetrazole moiety may enhance metabolic stability due to steric shielding of the tetrazole ring, a known pharmacophore in angiotensin II receptor antagonists.
- Thiophene/thienopyrimidine analogs (e.g., HT-2) prioritize antiviral activity, while pyridine or aminophenyl variants focus on CNS-targeted applications .
Physicochemical Properties
Comparative data for selected analogs:
| Property | Target Compound | 4-(Pyridin-2-yl)piperazin-1-ylmethanone | HT-2 |
|---|---|---|---|
| Molecular Weight | ~413.45 g/mol* | 257.29 g/mol | 447.47 g/mol |
| logP | ~2.5 (estimated) | 1.82 | Not reported |
| Polar Surface Area | ~90 Ų* | 37.2 Ų | Not reported |
| Solubility | Low (tetrazole) | Moderate (pyridine enhances aqueous solubility) | Low (thiophene) |
Biological Activity
Furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring , tetrazole moiety , and piperazine group , which contribute to its unique chemical properties. The cyclohexyl substitution enhances lipophilicity, potentially facilitating interactions with biological membranes. Its molecular formula is with a molecular weight of 358.4 g/mol .
Preliminary studies indicate that this compound may modulate enzyme activities involved in inflammatory pathways, suggesting potential anti-inflammatory properties. This modulation could occur through direct interaction with specific receptors or enzymes, influencing their activity .
Anti-inflammatory Properties
Research has shown that compounds with similar structures exhibit anti-inflammatory effects. For instance, derivatives of furan have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . The specific mechanisms by which this compound exerts these effects remain to be fully elucidated.
Antibacterial Activity
Furan derivatives have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Proteus vulgaris. Some studies have reported minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain furan-based compounds . This suggests that this compound may also possess antibacterial properties worthy of further exploration.
Anticancer Potential
Furan-containing compounds have been evaluated for their anticancer properties. For example, conjugates with furan cores showed inhibitory activity against human cervical cancer cells (HeLa), with some exhibiting IC50 values as low as 0.15 µg/mL . This indicates a potential for this compound in cancer therapy.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Furan-2-carbonyl)-piperazin-1-yl-methanone | Furan ring, piperazine | Lacks tetrazole moiety |
| Naphthalen-1-yl(piperazin-1-yl)methanone | Naphthalene ring, piperazine | Different aromatic system |
| 4-{[1-(methylindol)-carbonyl]}piperazin | Indole instead of furan | Variation in heterocyclic structure |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of furan derivatives:
Study on Anti-inflammatory Effects:
A study evaluated the anti-inflammatory potential of various furan derivatives, highlighting their ability to inhibit inflammatory mediators in vitro. The results suggested that modifications in the furan structure could enhance anti-inflammatory activity .
Antibacterial Efficacy:
Research assessing the antibacterial efficacy of furan derivatives showed promising results against multiple bacterial strains. Compounds derived from furan exhibited superior activity compared to traditional antibiotics like streptomycin .
Anticancer Activity:
In vitro studies on conjugates containing furan demonstrated significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
